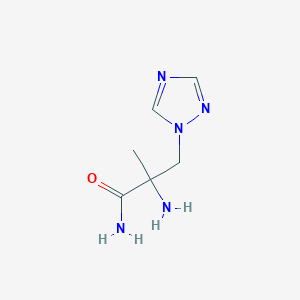
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of new materials with unique properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and other proteins, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and have comparable chemical properties.
1,2,4-Triazole derivatives: These compounds are widely studied for their biological activities and have similar applications in medicinal chemistry.
Uniqueness: 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H11N5O |
|---|---|
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-6(8,5(7)12)2-11-4-9-3-10-11/h3-4H,2,8H2,1H3,(H2,7,12) |
InChI-Schlüssel |
NHYCNAZRERLZFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=NC=N1)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


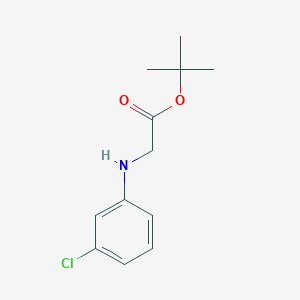
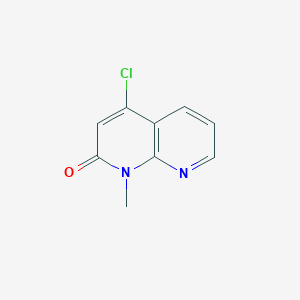
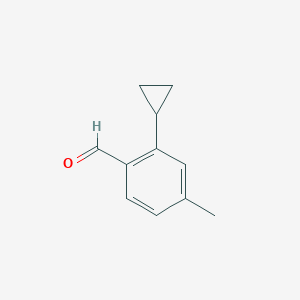
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
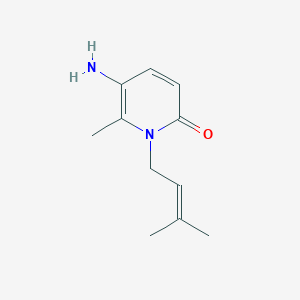

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
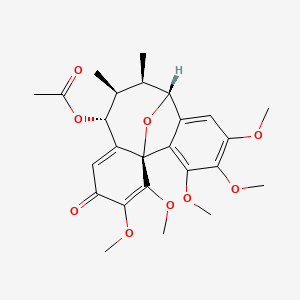

![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
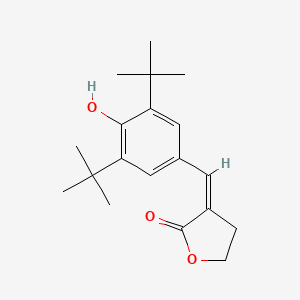
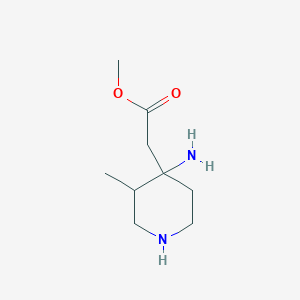
amine](/img/structure/B13067318.png)
